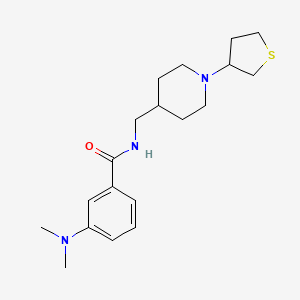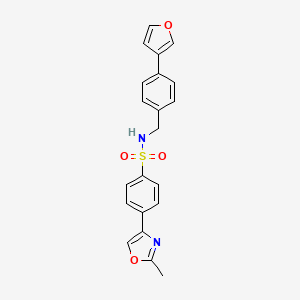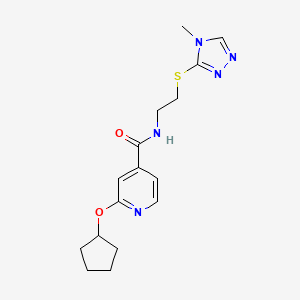
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide, commonly known as DTBM-MP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
DTBM-MP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DTBM-MP has been shown to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. In cancer research, DTBM-MP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. DTBM-MP has also been studied for its potential use as a tool compound in drug discovery, particularly in the development of novel dopamine receptor ligands.
作用机制
DTBM-MP acts as a selective antagonist of the dopamine D3 receptor, which is found in the brain and is involved in the regulation of reward and motivation pathways. By blocking the activity of this receptor, DTBM-MP can modulate dopamine signaling and affect behaviors related to addiction, mood, and cognition. In cancer cells, DTBM-MP has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. This inhibition leads to the accumulation of toxic proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
DTBM-MP has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In the brain, DTBM-MP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to improve cognitive function in animal models of schizophrenia. In cancer cells, DTBM-MP has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation.
实验室实验的优点和局限性
DTBM-MP has several advantages as a tool compound for scientific research, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several potential future directions for research on DTBM-MP. One area of interest is the development of novel dopamine receptor ligands based on the structure of DTBM-MP, which could have therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the exploration of the proteasome inhibition mechanism of DTBM-MP, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DTBM-MP in various systems, which could have implications for a wide range of research fields.
合成方法
DTBM-MP can be synthesized through a multi-step process involving the reaction of 3-aminobenzamide with dimethylformamide dimethyl acetal, followed by the addition of 4-piperidinemethanol and tetrahydrothiophene-3-carboxaldehyde. The final product is obtained through the reaction of the intermediate with dimethylamine. This synthesis method has been optimized to produce high yields of DTBM-MP with minimal impurities.
属性
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-21(2)17-5-3-4-16(12-17)19(23)20-13-15-6-9-22(10-7-15)18-8-11-24-14-18/h3-5,12,15,18H,6-11,13-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJISPXRLTVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)
![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)

![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)